molecular formula C18H23N5O3 B5172618 N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine

Cat. No. B5172618
M. Wt: 357.4 g/mol
InChI Key: HYNUVVUDJMVMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine, also known as CC-122, is a small molecule drug that belongs to the class of immunomodulatory drugs. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine exerts its therapeutic effects by modulating the activity of the cereblon protein, which is involved in the regulation of various cellular processes. The drug promotes the degradation of certain proteins that are involved in the growth and survival of cancer cells, leading to their death. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine also has immunomodulatory effects, which make it an attractive candidate for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to inhibit the proliferation of cancer cells and induce their apoptosis. The drug also inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been shown to modulate the activity of various immune cells, including T cells, B cells, and natural killer cells.

Advantages and Limitations for Lab Experiments

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has several advantages for use in lab experiments. The drug has a well-defined mechanism of action and has been extensively studied in preclinical models. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is that it has not yet been approved for clinical use, which may limit its availability for certain types of research.

Future Directions

There are several potential future directions for research on N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine. One area of interest is the development of combination therapies that incorporate N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine with other drugs for the treatment of cancer and autoimmune diseases. Another area of research is the identification of biomarkers that can predict response to N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine treatment. Additionally, further studies are needed to elucidate the precise mechanisms of action of N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine and to optimize its dosing and administration for maximal therapeutic efficacy.

Synthesis Methods

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine is synthesized by a multi-step process that involves the condensation of 2-methoxybenzaldehyde with cyclohexylamine to form an intermediate, which is then reacted with 6-methyl-5-nitro-2,4-diaminopyrimidine to obtain N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine.

Scientific Research Applications

N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. The drug has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of multiple myeloma, lymphoma, and solid tumors. N~2~-cyclohexyl-N~4~-(2-methoxyphenyl)-6-methyl-5-nitro-2,4-pyrimidinediamine has also shown potential in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.

properties

IUPAC Name

2-N-cyclohexyl-4-N-(2-methoxyphenyl)-6-methyl-5-nitropyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-12-16(23(24)25)17(21-14-10-6-7-11-15(14)26-2)22-18(19-12)20-13-8-4-3-5-9-13/h6-7,10-11,13H,3-5,8-9H2,1-2H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNUVVUDJMVMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)NC2CCCCC2)NC3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.